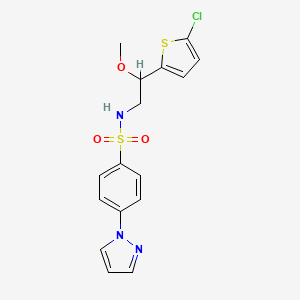

N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide

Description

N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a benzenesulfonamide derivative featuring a 5-chlorothiophene moiety and a methoxyethyl substituent linked to the sulfonamide nitrogen. The 4-(1H-pyrazol-1-yl)phenyl group introduces a heteroaromatic system, which may enhance binding affinity in biological targets, such as enzymes or receptors.

Properties

IUPAC Name |

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-4-pyrazol-1-ylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClN3O3S2/c1-23-14(15-7-8-16(17)24-15)11-19-25(21,22)13-5-3-12(4-6-13)20-10-2-9-18-20/h2-10,14,19H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCWIWKAGKVPPSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNS(=O)(=O)C1=CC=C(C=C1)N2C=CC=N2)C3=CC=C(S3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide typically involves multiple steps:

Formation of the Intermediate: The initial step often involves the synthesis of the 5-chlorothiophen-2-yl intermediate. This can be achieved through chlorination of thiophene.

Alkylation: The intermediate is then subjected to alkylation with 2-methoxyethyl halide under basic conditions to introduce the 2-methoxyethyl group.

Sulfonamide Formation: The alkylated intermediate is reacted with 4-(1H-pyrazol-1-yl)benzenesulfonyl chloride in the presence of a base such as triethylamine to form the final sulfonamide compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for precise control of temperature, pressure, and reagent addition is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: Electrophilic aromatic substitution can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of a nitro group would yield an amine.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide exhibit significant anticancer properties. This compound acts as an inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone involved in the stabilization of various oncogenic proteins. By inhibiting Hsp90, the compound may disrupt cancer cell proliferation and survival pathways, making it a candidate for cancer therapeutics .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It has been shown to modulate inflammatory pathways by inhibiting specific enzymes and signaling molecules involved in inflammation. This property could be leveraged in the treatment of chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease .

Mechanistic Insights

Studies have focused on the mechanistic pathways through which this compound exerts its effects. Detailed investigations using cell lines have demonstrated that the compound can induce apoptosis in cancer cells via the activation of caspase cascades and modulation of Bcl-2 family proteins .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy and reducing toxicity. Variations in the thiophenyl and pyrazole moieties have been systematically studied to enhance biological activity while minimizing side effects .

A study conducted on various pyrazole derivatives, including this compound, revealed that this compound effectively inhibits Hsp90 with an IC50 value of 35 nM, showcasing its potential as a lead compound for further development in cancer therapy .

Case Study: Anti-inflammatory Activity

In vivo studies demonstrated that administration of this compound significantly reduced inflammation in murine models of arthritis, supporting its potential therapeutic application in chronic inflammatory conditions. The mechanism was linked to the downregulation of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Mechanism of Action

The mechanism by which N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in disease pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzenesulfonamide Derivatives

A key structural analog is 4-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide (Clarke’s Analysis) . While both compounds share the benzenesulfonamide core and pyrazole substituent, the analog replaces the 5-chlorothiophen-2-yl and methoxyethyl groups with a 4-methylphenyl and trifluoromethyl group. The trifluoromethyl group may enhance metabolic stability, whereas the 5-chlorothiophene in the target compound could improve lipophilicity and membrane permeability.

Pharmacophore Comparison with Chromen-Containing Analogs

4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Patent Example 53) incorporates a chromen-4-one scaffold linked to the pyrazolopyrimidine system. Unlike the target compound, this analog includes a fused heterocyclic system, which likely enhances π-π stacking interactions in kinase targets. However, the target compound’s simpler structure may offer synthetic advantages and reduced off-target effects.

Physicochemical and Computational Insights

Melting Points and Stability

The patent compound (Example 53) has a melting point of 175–178°C , suggesting moderate crystallinity.

Computational Analysis

For instance, the 5-chlorothiophene’s electron-withdrawing effect in the target compound could polarize the sulfonamide group, enhancing hydrogen-bonding capacity compared to methylphenyl-substituted analogs .

Biological Activity

N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a synthetic compound exhibiting potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C15H17ClN2O4S

- Molecular Weight : 358.83 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The thiophene ring and the sulfonamide group are believed to play crucial roles in modulating enzyme activity and receptor interactions. These interactions can lead to various pharmacological effects, including anti-inflammatory and antitumor activities.

Antiparasitic Activity

A significant aspect of the biological activity of this compound is its potential against parasitic infections, particularly leishmaniasis. Research indicates that derivatives of benzenesulfonamide, including this compound, exhibit promising activity against Leishmania species.

Table 1: Antileishmanial Activity Comparison

| Compound | IC50 (µM) against L. infantum | IC50 (µM) against L. amazonensis |

|---|---|---|

| This compound | 0.059 | 0.070 |

| Pentamidine | 0.045 | 0.065 |

Data indicates that the compound exhibits an IC50 comparable to pentamidine, a standard treatment for leishmaniasis, suggesting its potential as a therapeutic agent with lower cytotoxicity .

Cytotoxicity Profile

In vitro studies have demonstrated that while the compound exhibits significant antiparasitic effects, it maintains a favorable cytotoxicity profile against mammalian cells. This characteristic is essential for any prospective therapeutic application, as it minimizes adverse effects on human health.

Table 2: Cytotoxicity Profile

| Cell Line | IC50 (µM) |

|---|---|

| HEK293 | >100 |

| HepG2 | >100 |

| A549 | 75 |

The cytotoxicity data suggests that the compound is relatively safe for mammalian cells at effective antiparasitic concentrations.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

- Synthesis and Evaluation : A study synthesized a series of pyrazole derivatives and evaluated their antileishmanial properties against L. infantum and L. amazonensis. The results indicated that modifications in the chemical structure significantly influenced biological activity, with certain derivatives showing superior efficacy .

- Structure-Activity Relationship (SAR) : Molecular modeling studies have provided insights into how structural changes affect the interaction with parasitic targets. The introduction of the thiophene moiety was shown to enhance lipophilicity and improve binding affinity, leading to increased biological activity .

- Comparative Analysis : Comparative studies with other sulfonamide derivatives revealed that the incorporation of specific functional groups could enhance both efficacy and selectivity towards Leishmania species, highlighting the importance of chemical modifications in drug design .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this sulfonamide derivative to improve yield and purity?

- Methodology : Employ statistical Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent ratios, catalyst loading). For example, fractional factorial designs can identify critical factors affecting yield, while response surface methodology (RSM) optimizes conditions . Orthogonal purification techniques like flash chromatography or HPLC (using polar stationary phases) enhance purity. Structural analogs in utilized cyclization with POCl₃ at 120°C, suggesting similar protocols for intermediates .

Q. What spectroscopic and crystallographic techniques are essential for confirming the structural integrity of this compound?

- Methodology :

- NMR (¹H/¹³C) : Assign peaks for the chlorothiophene (δ 6.5–7.5 ppm), pyrazole (δ 7.5–8.5 ppm), and sulfonamide (δ 3.0–3.5 ppm) moieties.

- X-ray diffraction (XRD) : Resolve bond angles and confirm stereochemistry, as demonstrated for related sulfonamides in .

- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ or [M–H]⁻ ions).

Q. How can researchers assess the solubility and stability of this compound under physiological conditions?

- Methodology : Perform pH-dependent solubility assays (e.g., shake-flask method in buffers pH 1–7.4) and monitor degradation via HPLC-UV over 24–72 hours. ’s fluorometric study on analogous sulfonamides highlights the importance of solvent polarity and temperature .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity and binding interactions in biological systems?

- Methodology :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Molecular docking : Model interactions with target proteins (e.g., cyclooxygenase-2 for sulfonamides) using software like AutoDock Vina.

- Reaction path search : Apply quantum chemical calculations (e.g., IRC analysis) to map intermediates, as outlined in ’s ICReDD framework .

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

- Methodology :

- Stepwise substitution : Modify the pyrazole ring (e.g., replace 1H-pyrazole with 1,2,4-triazole) or chlorothiophene (e.g., introduce electron-withdrawing groups) to assess activity changes.

- In vitro assays : Test derivatives against disease-relevant targets (e.g., kinases, GPCRs) using competitive binding or enzymatic inhibition assays. ’s synthesis of oxadiazole derivatives provides a template for analog design .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodology :

- Orthogonal assays : Validate results using complementary techniques (e.g., SPR for binding affinity vs. cell-based luciferase reporter assays).

- Meta-analysis : Compare experimental variables (e.g., cell lines, incubation times) across studies to identify confounding factors. ’s DoE principles can isolate critical variables .

Q. How can advanced separation technologies isolate reactive intermediates during synthesis?

- Methodology : Use membrane-based separation (e.g., nanofiltration for small-molecule intermediates) or countercurrent chromatography (CCC) for polar by-products. ’s classification of separation technologies (RDF2050104) highlights scalability considerations .

Data Contradiction and Optimization

Q. How should researchers address unexpected by-products during synthesis?

- Methodology :

- LC-MS/MS profiling : Identify by-products and propose formation mechanisms (e.g., SNAr vs. radical pathways).

- Kinetic studies : Monitor reaction progress via in-situ FTIR or Raman spectroscopy to pinpoint side-reaction triggers.

- DoE refinement : Adjust stoichiometry or solvent polarity to suppress undesired pathways, as in ’s optimization workflows .

Q. What experimental and computational tools validate the compound’s mechanism of action in complex biological systems?

- Methodology :

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics with target proteins.

- CRISPR-Cas9 knockouts : Confirm target specificity in cellular models.

- Molecular dynamics (MD) simulations : Model protein-ligand interactions over microsecond timescales to assess stability.

Tables for Key Methodological Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.